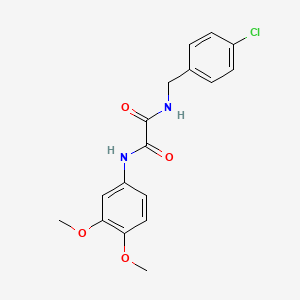
N-(4-chlorobenzyl)-N'-(3,4-dimethoxyphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N'-(3,4-dimethoxyphenyl)ethanediamide, also known as CDEA, is a chemical compound that has been extensively studied for its potential use in scientific research. CDEA is a member of the family of ethanediamide compounds, which have been shown to have a wide range of biological and pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Structural and Catalytic Properties
N-(4-chlorobenzyl)-N',N'-dimethyl-N-(2-pyridinio)-1,2-ethanediammonium tetrachlorocopper(II) showcases the dication of chloropyramine within its crystal structure, exhibiting a flattened-tetrahedral geometry for the CuCl4²⁻ anion. This compound's relevance extends to its potent anti-allergic properties, particularly effective on H1-type receptors, indicating its potential in pharmaceutical applications beyond its structural significance (Parvez & Sabir, 1997).
Enzymatic Degradation and Environmental Remediation
The study on immobilized horseradish peroxidase for 2,4-dichlorophenol removal from wastewater highlights the use of ethanediamine-modified beads for environmental remediation. This approach leverages the enzymatic degradation capabilities to address the challenge of toxic pollutants in industrial wastewater, showcasing a sustainable method for environmental clean-up processes (Wang et al., 2015).
Photocatalytic Mineralization
The TiO2/BaTiO3-assisted photocatalytic mineralization of diclofop-methyl under UV-light irradiation in the presence of oxidizing agents provides insights into advanced oxidation processes for degrading persistent organic pollutants. This study underscores the efficacy of photocatalysis in breaking down complex chemical structures, offering a promising avenue for the treatment of contaminated water sources and soil environments (Devi & Krishnamurthy, 2009).
Synthetic and Catalytic Chemistry
Research on the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes emphasizes the compound's role in facilitating complex chemical reactions. This highlights its application in synthetic chemistry, where it serves as a catalyst to promote the formation of various organic compounds, thus contributing to advancements in the synthesis of pharmaceuticals, agrochemicals, and materials science (Jiménez-Rodríguez et al., 2005).
Fungal Biodegradation
The novel metabolic pathway for the biodegradation of DDT by white rot fungi, Phlebia lindtneri and Phlebia brevispora, illustrates the potential of biological systems in breaking down hazardous substances like DDT. This research contributes to the field of bioremediation, showcasing how microorganisms can be harnessed to clean up environmental pollutants, thereby reducing their harmful impact on ecosystems (Xiao et al., 2011).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(3,4-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-23-14-8-7-13(9-15(14)24-2)20-17(22)16(21)19-10-11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONERQUCIWKNSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-N'-(3,4-dimethoxyphenyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

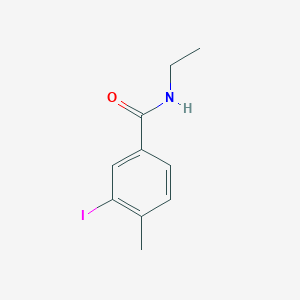
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2469469.png)
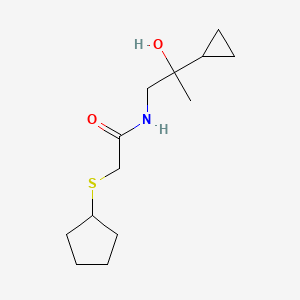
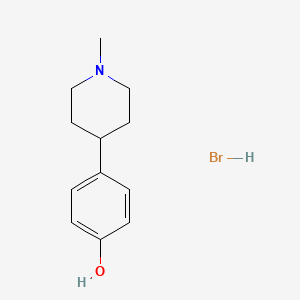
![4-[(3-Aminophenyl)methyl]piperazin-2-one](/img/structure/B2469475.png)
![N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2469476.png)
![2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2469479.png)
![N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2469481.png)
![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2469482.png)
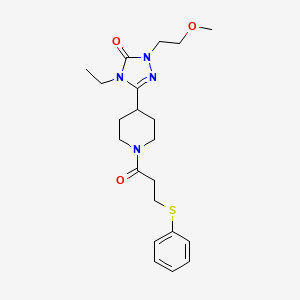
![4-acetyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2469484.png)


![(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2469489.png)